3-(2-iso-Propoxyphenyl)-3-pentanol
Description
3-(2-iso-Propoxyphenyl)-3-pentanol is a tertiary alcohol featuring a phenyl group substituted with an iso-propoxy moiety at the 2-position and a pentanol chain at the 3-position. These analogs are studied for their roles in plant-pathogen interactions, particularly in inducing systemic resistance (ISR) through salicylic acid (SA) and jasmonic acid (JA) signaling pathways .
Properties
IUPAC Name |
3-(2-propan-2-yloxyphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-5-14(15,6-2)12-9-7-8-10-13(12)16-11(3)4/h7-11,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOZQOYIDQGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1OC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-iso-Propoxyphenyl)-3-pentanol typically involves the reaction of 2-iso-propoxyphenyl magnesium bromide with pentanal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 3-(2-iso-Propoxyphenyl)-3-pentanol may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The process includes the preparation of the Grignard reagent, its reaction with pentanal, and subsequent purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-iso-Propoxyphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-iso-Propoxyphenyl)-3-pentanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-iso-Propoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Comparative Efficacy of Pentanol Isomers and Related VOCs
*Compared to mock-inoculated controls.
- 3-pentanol outperforms its isomers (1-pentanol, 2-pentanol) in triggering ISR. At 100 nM, it reduces Pseudomonas syringae DC3000 (Pto) bacterial counts by 25-fold, while 10 µM achieves a 100-fold reduction . In contrast, 1-pentanol and 2-pentanol require higher concentrations (≥1 mM) for comparable effects .
- 2-butanone, though structurally distinct, shows higher potency at lower concentrations (0.1 µM) in cucumber plants, reducing disease severity by 26% compared to 3-pentanol’s 24% at 1 mM .
Molecular Mechanisms and Signaling Pathways
Table 2: Defense Pathway Activation Profiles
- 3-pentanol uniquely primes both SA and JA pathways, as shown by PR1 (SA marker) and PDF1.2 (JA marker) upregulation in Arabidopsis . Mutant studies confirm that npr1 (SA-deficient) and jar1-1 (JA-deficient) plants lose resistance, highlighting dual pathway dependency .
Structural and Functional Analogues
- 3-(4-Methoxyphenyl)-3-pentanol: A phenyl-substituted analog with a methoxy group. While its biological activity is undocumented in the evidence, similar substituents (e.g., iso-propoxy) may alter volatility or receptor binding, affecting ISR efficacy .
- 3-[4-(Tetrahydro-2H-pyran-2-yl)oxymethylphenyl]-3-pentanol: A synthetic derivative used in organic synthesis, demonstrating the versatility of pentanol scaffolds but lacking agricultural data .
Field Application Challenges
- Volatility: 3-pentanol’s rapid evaporation limits open-field efficacy unless stabilized .
- Concentration Dependency: Lower concentrations (e.g., 100 nM) of 3-pentanol are effective in lab settings but may require formulation adjustments for practical use .
Biological Activity
3-(2-iso-Propoxyphenyl)-3-pentanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a phenolic structure with an iso-propoxy group and a pentanol chain, presents unique properties that could be leveraged for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 3-(2-iso-Propoxyphenyl)-3-pentanol is C14H22O2. The structure features a secondary alcohol group, which is pivotal for its biological interactions.
The biological activity of 3-(2-iso-Propoxyphenyl)-3-pentanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may influence cellular pathways through:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound may act as a modulator of receptors involved in critical signaling pathways, thereby affecting physiological responses.
In Vitro Studies
Recent studies have demonstrated that 3-(2-iso-Propoxyphenyl)-3-pentanol exhibits significant biological activity:
- Antioxidant Activity : Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Case Studies
Several case studies have explored the therapeutic potential of 3-(2-iso-Propoxyphenyl)-3-pentanol:
- Case Study 1 : A study investigating its effects on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its role as a pro-apoptotic agent.
- Case Study 2 : Another study focused on its anti-diabetic properties, where it was found to enhance insulin sensitivity in vitro, indicating a possible application in diabetes management.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
